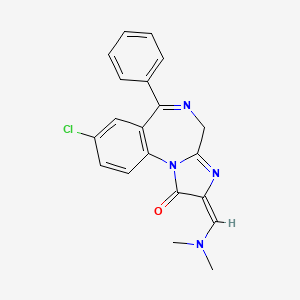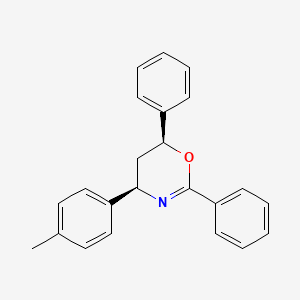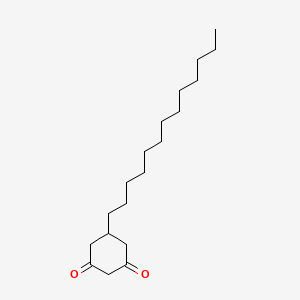![molecular formula C22H12N4O4 B14593296 2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] CAS No. 61256-20-0](/img/structure/B14593296.png)
2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene-1,2-diyl linkage flanked by two 1-benzofuran-2-yl groups, each connected to a 1,3,4-oxadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethene-1,2-diyl Linkage: This step involves the reaction of appropriate precursors to form the ethene-1,2-diyl linkage. This can be achieved through various coupling reactions, such as the Wittig reaction or the Heck reaction.
Introduction of the 1-Benzofuran-2-yl Groups:
Formation of the 1,3,4-Oxadiazole Rings: The final step involves the cyclization of appropriate precursors to form the 1,3,4-oxadiazole rings. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and oxadiazole rings, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, converting them into corresponding amines or other reduced forms.
Cyclization: The compound can participate in cyclization reactions, forming more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit antimicrobial, anticancer, or other pharmacological properties.
Medicine: Research into the compound’s medicinal properties includes its potential use as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers, dyes, and electronic materials.
Mécanisme D'action
The mechanism by which 2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
2,2’-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] can be compared with other similar compounds, such as:
2,2’-(Ethene-1,2-diyl)bis[5-(1H-tetrazol-1-yl)]: This compound features tetrazole rings instead of oxadiazole rings, leading to different chemical and physical properties.
1,2-Di(1H-tetrazol-5-yl)ethane: This compound has a similar ethene-1,2-diyl linkage but with tetrazole rings, offering different reactivity and applications.
(E)-1,2-Di(1H-tetrazol-5-yl)ethene: This compound also features an ethene-1,2-diyl linkage with tetrazole rings, providing a basis for comparison in terms of stability and reactivity.
Propriétés
Numéro CAS |
61256-20-0 |
|---|---|
Formule moléculaire |
C22H12N4O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-(1-benzofuran-2-yl)-5-[2-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]ethenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H12N4O4/c1-3-7-15-13(5-1)11-17(27-15)21-25-23-19(29-21)9-10-20-24-26-22(30-20)18-12-14-6-2-4-8-16(14)28-18/h1-12H |
Clé InChI |
HUDSUUQHJPJRQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C=CC4=NN=C(O4)C5=CC6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


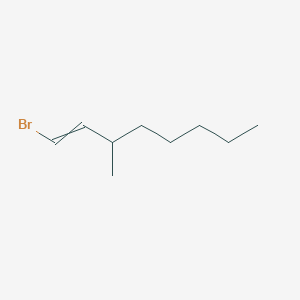
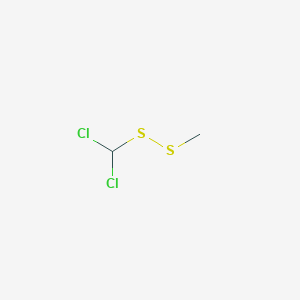
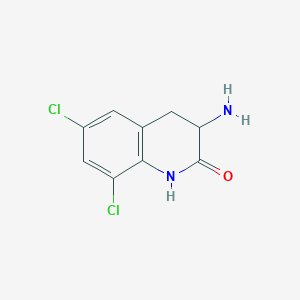
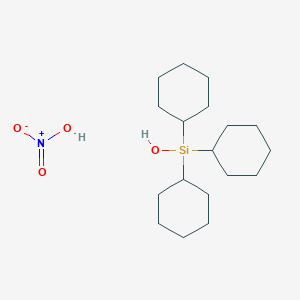

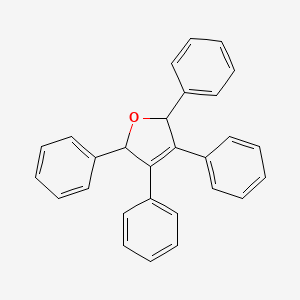
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)

![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)
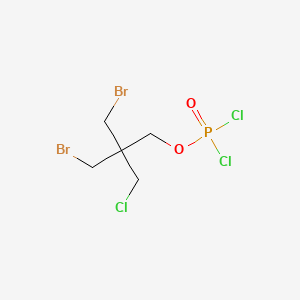
![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)
